N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide
Description
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chromenyl group, a piperidine ring, and a cyclobutyloxy moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-16-6-2-5-15-17(9-12-24-18(15)16)21-19(23)22-10-7-14(8-11-22)25-13-3-1-4-13/h2,5-6,13-14,17H,1,3-4,7-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJOULOGRJYLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCN(CC2)C(=O)NC3CCOC4=C3C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide typically involves multiple steps:
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Formation of the Chromenyl Intermediate: : The initial step involves the synthesis of the chromenyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
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Introduction of the Chlorine Atom: : The chromenyl intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
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Formation of the Piperidine Ring: : The next step involves the formation of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor.
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Attachment of the Cyclobutyloxy Group: : The final step involves the attachment of the cyclobutyloxy group to the piperidine ring. This can be done through an etherification reaction using cyclobutanol and a suitable activating agent like tosyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the chromenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It may have applications in the treatment of various diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide
- N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-4-cyclobutyloxypiperidine-1-carboxamide stands out due to its unique combination of a chromenyl group, a piperidine ring, and a cyclobutyloxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
